molecular formula C21H15FN4O2S B2889382 N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine CAS No. 688355-68-2

N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine

Cat. No.: B2889382
CAS No.: 688355-68-2
M. Wt: 406.44
InChI Key: RFILHLJFAGDWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its quinazoline core, which is substituted with a 4-fluorophenyl group and a 4-nitrophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and appropriate electrophilic reagents.

    Attachment of the 4-Nitrophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinazoline derivative with 4-nitrobenzylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide, other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Oxidation of Sulfanyl Group: Formation of sulfoxide or sulfone derivatives.

    Substitution of Fluorine: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: Its unique chemical structure makes it a potential candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]amine: This compound shares the 4-fluorophenyl and nitrophenyl groups but differs in the overall structure and functional groups.

    4-Fluorophenylbenzamide: Another compound with a 4-fluorophenyl group but with different chemical properties and applications.

Uniqueness

N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine is unique due to its combination of functional groups and the quinazoline core

Biological Activity

N-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a 4-fluorophenyl group and a 4-nitrobenzyl thioether . The structural modifications in this compound may enhance its pharmacological profile, making it an interesting candidate for medicinal chemistry applications.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer potential. This compound has shown promising results in inhibiting various cancer cell lines. The following table summarizes its activity compared to other quinazoline derivatives:

Compound NameIC50 (μM)Target
This compoundTBDTBD
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine0.096EGFR
6-(2-methoxyethoxy)-N-[3-methyl-4-(1-methylbenzimidazol-5-yloxy)phenyl]quinazolin-4-amine2.09 (MCF7), 2.08 (HepG2)CA Inhibition

Research indicates that quinazoline derivatives can selectively inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, studies have shown that certain modifications can lead to enhanced binding affinity and selectivity towards EGFR, correlating with increased anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. This compound exhibits significant antibacterial and antifungal activities. A comparative analysis of antimicrobial efficacy is presented in the following table:

Compound NameMinimum Inhibitory Concentration (MIC, μg/mL)Activity Type
This compoundTBDAntibacterial/Fungal
2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one1.95 (Staphylococcus aureus), 3.90 (Candida albicans)Antibacterial/Fungal

The antimicrobial activity of quinazolines can be attributed to their ability to interact with bacterial cell membranes and inhibit key metabolic pathways .

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. This compound has demonstrated potential as an anti-inflammatory agent through its effects on various inflammatory pathways, including NF-kB inhibition:

Compound NameIC50 (μM)Inflammatory Pathway Targeted
This compoundTBDNF-kB
Indomethacin (standard drug)TBDCOX inhibition

Studies suggest that modifications in the structure of quinazolines can enhance their ability to modulate inflammatory responses, making them suitable candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives, including this compound:

  • In Vitro Studies : Research has shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines, with some achieving IC50 values in the nanomolar range against EGFR .
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and various biological targets, suggesting potential efficacy in both anticancer and antimicrobial applications .
  • Therapeutic Applications : The compound's dual action against cancer and inflammation positions it as a candidate for developing multi-target therapeutic agents in oncology and inflammatory diseases .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S/c22-15-7-9-16(10-8-15)23-20-18-3-1-2-4-19(18)24-21(25-20)29-13-14-5-11-17(12-6-14)26(27)28/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFILHLJFAGDWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.